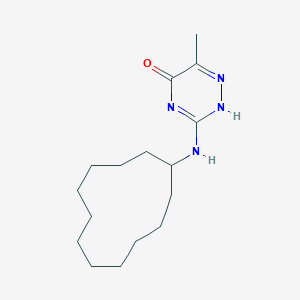
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as CDMA, is a heterocyclic compound that has been extensively studied for its potential in various scientific applications. CDMA has a unique structure that makes it a promising candidate for use in fields such as chemistry, biology, and materials science.
Mecanismo De Acción
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one is believed to exert its biological activity through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the bacterial enzyme, dihydrofolate reductase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, while also inhibiting the growth of bacteria. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has several advantages for use in laboratory experiments, including its high purity and stability. However, this compound can be difficult to synthesize and purify, which may limit its use in certain applications. Additionally, this compound has limited solubility in water, which may present challenges in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for this compound in fields such as medicine and materials science. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in various scientific applications.
Métodos De Síntesis
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized through a multistep process that involves the reaction of cyclododecylamine with 2-amino-4,6-dimethylpyrimidine, followed by cyclization to form the triazine ring. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been studied for its potential as a corrosion inhibitor in the oil and gas industry, as well as for its use in the synthesis of novel materials. Additionally, this compound has been investigated for its biological activity, including its potential as an antitumor agent and its ability to inhibit the growth of bacteria.
Propiedades
Fórmula molecular |
C16H28N4O |
|---|---|
Peso molecular |
292.42 g/mol |
Nombre IUPAC |
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H28N4O/c1-13-15(21)18-16(20-19-13)17-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3,(H2,17,18,20,21) |
Clave InChI |
WIRWPPCPIIFZQE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
SMILES canónico |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)
![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)

![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)

![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
